molecular formula C19H11N5O6S2 B11565452 3-nitro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide

3-nitro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide

Cat. No.: B11565452
M. Wt: 469.5 g/mol
InChI Key: HAMIFEWILSBHON-KEBDBYFISA-N
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Description

3-nitro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound that features a nitro group, a benzothiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Furan Ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling Reactions: The final step involves coupling the benzothiazole and furan rings with a hydrazide linkage, often using a condensation reaction with hydrazine derivatives under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)

Major Products

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated or sulfonated derivatives

Scientific Research Applications

3-nitro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is not fully understood but is believed to involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Potential involvement in oxidative stress pathways due to the presence of nitro groups, which can generate reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
  • 6-nitro-1,3-benzothiazol-2-yl dimethyldithiocarbamate
  • 6-nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole

Uniqueness

3-nitro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is unique due to its combination of a benzothiazole ring, a furan ring, and multiple nitro groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C19H11N5O6S2

Molecular Weight

469.5 g/mol

IUPAC Name

3-nitro-N-[(E)-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C19H11N5O6S2/c25-18(11-2-1-3-12(8-11)23(26)27)22-20-10-14-5-7-17(30-14)32-19-21-15-6-4-13(24(28)29)9-16(15)31-19/h1-10H,(H,22,25)/b20-10+

InChI Key

HAMIFEWILSBHON-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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